molecular formula C22H26FN5O3 B2644680 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021133-87-8

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2644680
CAS No.: 1021133-87-8
M. Wt: 427.48
InChI Key: CSXAOOLINRPZHQ-UHFFFAOYSA-N
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Description

Introduction to Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Historical Context of Heterocyclic Compounds in Targeted Therapy

Heterocyclic compounds have dominated molecular targeted therapy due to their ability to mimic endogenous molecules and interact with enzymatic active sites. The pyrrolo[2,3-d]pyrimidine scaffold, in particular, has gained prominence in kinase inhibitor design. Early work demonstrated its capacity to occupy the ATP-binding pocket of tyrosine kinases, as seen in Axl inhibitors like compound 13b (IC~50~ = 0.21 nM for mutant EGFR), which showed potent antitumor activity in xenograft models. Structural modifications to the core, such as substitutions at positions 1, 3, and 7, enable tuning of pharmacokinetic properties and target specificity.

Recent advancements highlight the scaffold’s adaptability. For instance, pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR-T790M mutations achieved 493-fold selectivity for cancer cells over normal cells by incorporating covalent binding groups like acrylamides. This evolution underscores the scaffold’s role in addressing drug resistance, a persistent challenge in oncology.

Table 1: Representative Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
Compound Target IC~50~ (nM) Selectivity Ratio (Mutant/Wild-Type) Reference
13b Axl 0.21 104
12i EGFR 0.21 493 (HCC827/HBE)

Role of Fluorophenyl-Piperazine Motifs in Bioactive Molecule Design

The fluorophenyl-piperazine moiety enhances ligand-receptor interactions through dual mechanisms:

  • Electron-Deficient Aromatic Systems : The 2-fluorophenyl group engages in halogen bonding with kinase hinge regions, as observed in MAO-B inhibitors like T6 (IC~50~ = 0.013 µM).
  • Conformational Flexibility : The piperazine ring adopts chair or boat conformations, optimizing spatial alignment with hydrophobic pockets.

In the context of kinase inhibition, this motif improves blood-brain barrier permeability and metabolic stability. For example, pyridazinone derivatives with (2-fluorophenyl)piperazine groups demonstrated 120-fold selectivity for MAO-B over MAO-A, attributed to favorable π-π stacking and van der Waals interactions.

Table 2: Impact of Fluorophenyl-Piperazine Substitutions on Bioactivity
Compound Target IC~50~ (µM) Selectivity Index (MAO-B/MAO-A)
T3 MAO-B 0.039 107.4
T6 MAO-B 0.013 120.8

Integration of this motif into pyrrolo[2,3-d]pyrimidine derivatives, as seen in the subject compound, likely synergizes the core’s ATP-competitive properties with enhanced target residence time. Molecular docking simulations suggest that the carbonyl group at position 6 facilitates hydrogen bonding with catalytic lysine residues, while the propyl chain at position 7 modulates hydrophobic interactions.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-15-19(28)24(2)22(31)25(3)20(15)29)21(30)27-12-10-26(11-13-27)17-8-6-5-7-16(17)23/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXAOOLINRPZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents (Position) Biological Activity (Reported) Source
Target Compound Pyrrolo[2,3-d]pyrimidine-dione 6: 4-(2-fluorophenyl)piperazine-carbonyl; 1,3: methyl; 7: propyl Inferred kinase/receptor modulation N/A
7-Benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione Pyrrolo[2,3-d]pyrimidine-dione 6: 4-ethylpiperazine-carbonyl; 7: benzyl; 1,3: methyl Not specified; structural analog
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolo[2,3-d]pyrimidine-diamine 6: 2,5-dimethoxybenzyl; N4: 4-chlorophenyl Tyrosine kinase inhibition
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 6: 4-(3-chloro-4-trifluoromethylphenyl)piperazine-carbonyl Not specified; structural analog

Key Observations:

Replacement of the diamine group (e.g., in ) with a dione system may reduce nucleophilicity, altering metabolic stability .

Substituent Effects :

  • Piperazine Group : The 2-fluorophenyl substituent on the piperazine (target compound) vs. ethyl () or trifluoromethylphenyl () groups may influence selectivity. Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinases .
  • Position 7 : The propyl chain in the target compound vs. benzyl () affects lipophilicity. Propyl (logP ~2.1) likely improves solubility over bulkier benzyl (logP ~3.5) .

Functional Analogues in Therapeutic Contexts

Tyrosine Kinase Inhibitors

Compounds like N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine () exhibit IC50 values of 0.2–1.5 µM against EGFR and VEGFR-2.

Metabolic Stability

  • Hydrolytic Stability : The carbonyl linker in the target compound (vs. methylene in ) may reduce susceptibility to esterase-mediated hydrolysis, extending half-life.
  • CYP450 Interactions: Fluorine substituents (target compound) are known to resist oxidative metabolism, contrasting with chlorophenyl groups (), which may form reactive metabolites .

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